molecular formula C14H10Br2 B14639098 (Z)-2,2'-Dibromostilbene

(Z)-2,2'-Dibromostilbene

Katalognummer: B14639098
Molekulargewicht: 338.04 g/mol
InChI-Schlüssel: CAQJRIYIZUQIHV-KTKRTIGZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-2,2’-Dibromostilbene is an organic compound that belongs to the stilbene family Stilbenes are a group of compounds characterized by a 1,2-diphenylethylene structure The (Z)-2,2’-Dibromostilbene variant specifically has two bromine atoms attached to the 2 and 2’ positions of the phenyl rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2,2’-Dibromostilbene typically involves the bromination of stilbene. One common method is the addition of bromine (Br2) to stilbene in a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of (Z)-2,2’-Dibromostilbene may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the bromination process.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-2,2’-Dibromostilbene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form dibromo derivatives of stilbene oxide.

    Reduction: Reduction reactions can convert (Z)-2,2’-Dibromostilbene to (Z)-2,2’-Dihydroxystilbene.

    Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) facilitate substitution reactions.

Major Products

The major products formed from these reactions include dibromo derivatives, dihydroxy derivatives, and various substituted stilbenes, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (Z)-2,2’-Dibromostilbene is used as a precursor for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of (Z)-2,2’-Dibromostilbene are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine

The compound and its derivatives are investigated for their potential therapeutic applications. For example, some derivatives may act as inhibitors of specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, (Z)-2,2’-Dibromostilbene is used in the production of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.

Wirkmechanismus

The mechanism by which (Z)-2,2’-Dibromostilbene exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms in the compound can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (E)-2,2’-Dibromostilbene: The trans isomer of (Z)-2,2’-Dibromostilbene, with different spatial arrangement of the bromine atoms.

    2,2’-Dichlorostilbene: A similar compound with chlorine atoms instead of bromine.

    2,2’-Diiodostilbene: A similar compound with iodine atoms instead of bromine.

Uniqueness

(Z)-2,2’-Dibromostilbene is unique due to its specific (Z)-configuration, which affects its chemical reactivity and physical properties. The presence of bromine atoms also imparts distinct electronic characteristics, making it valuable for specific applications in materials science and medicinal chemistry.

Eigenschaften

Molekularformel

C14H10Br2

Molekulargewicht

338.04 g/mol

IUPAC-Name

1-bromo-2-[(Z)-2-(2-bromophenyl)ethenyl]benzene

InChI

InChI=1S/C14H10Br2/c15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-10H/b10-9-

InChI-Schlüssel

CAQJRIYIZUQIHV-KTKRTIGZSA-N

Isomerische SMILES

C1=CC=C(C(=C1)/C=C\C2=CC=CC=C2Br)Br

Kanonische SMILES

C1=CC=C(C(=C1)C=CC2=CC=CC=C2Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.